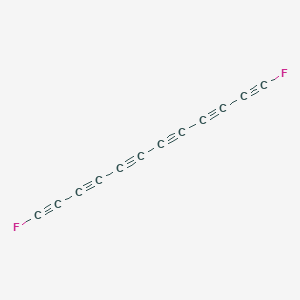
1,12-Difluorododeca-1,3,5,7,9,11-hexayne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,12-Difluorododeca-1,3,5,7,9,11-hexayne is a unique organic compound characterized by its linear structure with alternating triple bonds and two fluorine atoms at the terminal positions
Preparation Methods
The synthesis of 1,12-Difluorododeca-1,3,5,7,9,11-hexayne typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Fluorination: The terminal positions are fluorinated using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling Reactions: The formation of the hexayne backbone is achieved through coupling reactions such as Glaser coupling or Eglinton coupling, which involve the oxidative coupling of terminal alkynes in the presence of a copper catalyst.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Chemical Reactions Analysis
1,12-Difluorododeca-1,3,5,7,9,11-hexayne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds to double or single bonds, resulting in partially or fully hydrogenated products.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms, forming new derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic structures.
Scientific Research Applications
1,12-Difluorododeca-1,3,5,7,9,11-hexayne has several scientific research applications:
Materials Science: Due to its conjugated triple bond system, it is studied for its potential use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Nanotechnology: The compound’s unique electronic properties make it a candidate for the development of nanoscale devices and sensors.
Medicinal Chemistry: Research is ongoing to explore its potential as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Chemical Biology: It is used as a probe to study the interactions between biomolecules and synthetic compounds.
Mechanism of Action
The mechanism of action of 1,12-Difluorododeca-1,3,5,7,9,11-hexayne involves its interaction with molecular targets through its conjugated triple bond system. The compound can participate in electron transfer processes, making it useful in redox reactions and as a potential electron donor or acceptor in various chemical and biological systems. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to engage in specific interactions with target molecules.
Comparison with Similar Compounds
1,12-Difluorododeca-1,3,5,7,9,11-hexayne can be compared with other polyynes such as:
1,3,5,7,9,11-Dodecahexayne: Similar in structure but lacks the terminal fluorine atoms, resulting in different reactivity and stability.
1,12-Dichlorododeca-1,3,5,7,9,11-hexayne: Contains chlorine atoms instead of fluorine, leading to variations in chemical behavior and applications.
1,12-Diiodododeca-1,3,5,7,9,11-hexayne: Iodine atoms provide different electronic properties and reactivity compared to fluorine.
Properties
CAS No. |
825667-23-0 |
|---|---|
Molecular Formula |
C12F2 |
Molecular Weight |
182.12 g/mol |
IUPAC Name |
1,12-difluorododeca-1,3,5,7,9,11-hexayne |
InChI |
InChI=1S/C12F2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14 |
InChI Key |
KFQWGARNVVUWEA-UHFFFAOYSA-N |
Canonical SMILES |
C(#CC#CC#CF)C#CC#CC#CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene](/img/structure/B14209502.png)
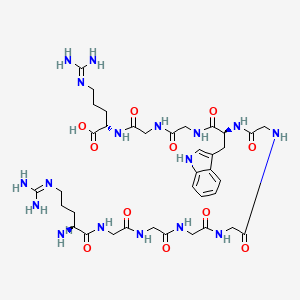
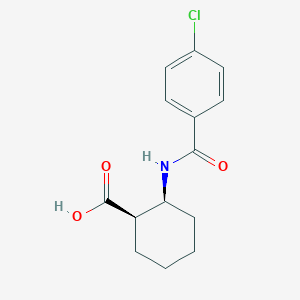
![{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane](/img/structure/B14209530.png)

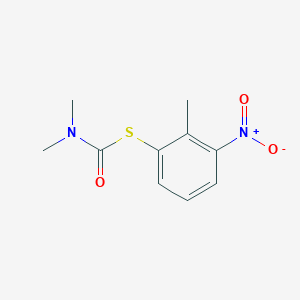
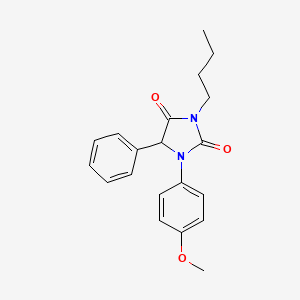

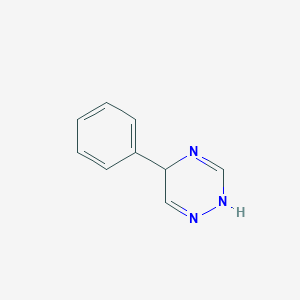
![7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B14209574.png)
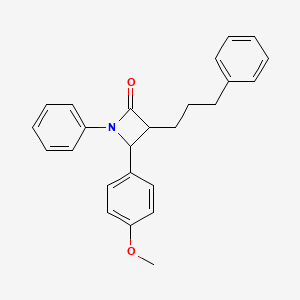
![N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14209593.png)
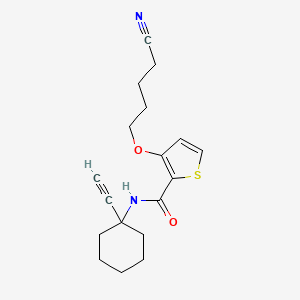
![4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14209605.png)
